molecular formula C14H15ClN2O3 B6498254 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide CAS No. 946261-97-8

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6498254
CAS No.: 946261-97-8
M. Wt: 294.73 g/mol
InChI Key: NFWAVYOAVZIBES-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is functionalized with a 2-methoxyethyl group on the nitrogen atom. The molecular formula is C₁₄H₁₆ClN₂O₃, with a molar mass of 298.74 g/mol. The 1,2-oxazole ring contributes to metabolic stability, while the 4-chlorophenyl group enhances lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-19-7-6-16-14(18)9-12-8-13(20-17-12)10-2-4-11(15)5-3-10/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWAVYOAVZIBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitrile and an α-haloketone. For instance, 4-chlorobenzonitrile can react with an α-haloketone under basic conditions to form the oxazole ring.

    Attachment of the Acetamide Group: The oxazole intermediate can then be reacted with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2}. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with oxazole derivatives, followed by acetamide formation through coupling reactions. The structural representation can be summarized as follows:

  • Molecular Structure :
    • IUPAC Name : 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
    • SMILES Notation : CC(=O)NCCOC1=CC(=C(N=C1)C(=O)Cl)C=C

Antibacterial Properties

Recent studies have demonstrated that compounds containing the oxazole moiety possess significant antibacterial activity. In a study conducted by Al-Majidi et al. (2013), derivatives of oxazole were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited notable efficacy against:

Bacterial StrainActivity Level
Pseudomonas aeruginosaHigh
Bacillus subtilisModerate
Escherichia coliModerate
Erwinia carotovoraHigh

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Anticancer Potential

In addition to its antibacterial properties, the compound has been investigated for its anticancer activities. A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The results showed that the compound significantly reduced cell viability in these lines compared to controls.

Case Study 1: Antibacterial Efficacy

A recent experimental study focused on synthesizing a series of oxazole derivatives, including our target compound. The researchers evaluated their antibacterial activity using disk diffusion methods against clinical isolates of Pseudomonas aeruginosa. The results indicated that:

  • Compound Efficacy : The target compound showed a zone of inhibition comparable to standard antibiotics.
  • : This supports its potential use as a scaffold for developing new antibacterial drugs.

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of various oxazole derivatives on cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the target compound.

Concentration (µM)Viability (%)
1080
2560
5030

The data demonstrated a dose-dependent decrease in cell viability, indicating promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxazole ring and chlorophenyl group could facilitate binding to specific molecular targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives, focusing on heterocyclic cores, substituents, and functional groups.

Heterocyclic Core Modifications

a) Oxazole vs. Oxadiazolidinone
  • Compound: 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Molecular Formula: C₁₅H₁₅ClN₄O₄ Molar Mass: 350.76 g/mol Key Differences: Replacement of the oxazole with an oxadiazolidinone introduces an additional oxygen and nitrogen atom, increasing polarity and hydrogen-bonding capacity.
b) Oxazole vs. 1,2,4-Triazole
  • Compound : 2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
    • Molecular Formula : C₂₁H₂₁ClN₄O₂S
    • Molar Mass : 453.93 g/mol
    • Key Differences : The triazole core provides two additional nitrogen atoms, enhancing π-π stacking interactions. The sulfanyl linker (-S-) increases molecular flexibility and may influence redox reactivity compared to the oxazole’s oxygen .

Substituent Variations

a) Chlorophenyl vs. Methoxyphenyl
  • Compound : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
    • Molecular Formula : C₂₄H₂₁ClN₄O₂S
    • Molar Mass : 497.02 g/mol
    • Key Differences : The 4-methoxyphenyl group introduces electron-donating methoxy substituents, reducing electrophilicity compared to the electron-withdrawing 4-chlorophenyl group. This may alter binding affinity to hydrophobic enzyme pockets .
b) 2-Methoxyethyl vs. 2-Chlorobenzyl

Functional Group Comparisons

a) Acetamide Linkers
  • Compound : N-(2-Methoxyethyl)-N-(3-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl
    • Molecular Formula : C₂₈H₂₉ClN₄O₂·HCl
    • Molar Mass : 563.93 g/mol
    • Key Differences : The imidazopyridine core and pyridinylmethyl substituent introduce basic nitrogen atoms, likely improving solubility in acidic environments. The hydrochloride salt form enhances bioavailability .
b) Sulfamoyl vs. Oxazole
  • This may favor interactions with polar enzyme active sites .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Heterocycle Key Substituents Notable Properties
Target Compound C₁₄H₁₆ClN₂O₃ 298.74 1,2-Oxazole 4-Chlorophenyl, 2-Methoxyethyl Moderate lipophilicity, metabolic stability
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 1,2,4-Oxadiazolidinone 4-Chlorophenyl, Methyl Enhanced rigidity, polar surface area
2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide C₂₁H₂₁ClN₄O₂S 453.93 1,2,4-Triazole Allyl, Sulfanyl linker Redox-active, flexible backbone
N-(2-Methoxyethyl)-N-(3-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl C₂₈H₂₉ClN₄O₂·HCl 563.93 Imidazopyridine Pyridinylmethyl, HCl salt Improved solubility, CNS potential

Research Findings and Implications

  • Metabolic Stability : The 1,2-oxazole core in the target compound resists oxidative metabolism better than triazole or pyrazole derivatives, as evidenced by in vitro microsomal studies .
  • Biological Activity : Compounds with sulfanyl linkers (e.g., ) exhibit higher thiol-mediated cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) compared to oxazole-based analogs (IC₅₀ >50 µM) .
  • Solubility : The 2-methoxyethyl group enhances aqueous solubility (logP ~2.1) compared to benzyl-substituted analogs (logP ~3.5), critical for oral bioavailability .

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a derivative of oxazole and acetamide that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClN3O2\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of compounds containing the oxazole moiety. For instance, a study indicated that derivatives similar to this compound exhibited significant antibacterial activity against various strains, including Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)Reference
3-cPseudomonas aeruginosa18
3-dBacillus subtilis20
3-eEscherichia coli15

The compound 3-c showed higher activity against Pseudomonas aeruginosa compared to standard antibiotics, indicating a promising potential for clinical applications in treating bacterial infections.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives demonstrated strong inhibitory activity.

CompoundEnzymeIC50 (µM)Reference
7lUrease2.14 ± 0.003
7mUrease0.63 ± 0.001
EserineAChE0.5

These findings suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown that they can induce apoptosis in tumor cells. For example, derivatives were tested against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant cytotoxic effects.

In a study assessing the anticancer activity of related compounds, it was observed that certain structures could effectively direct tumor cells towards apoptotic pathways:

CompoundCell LineViability (%) at 50 µMReference
Compound XA54930
Compound YC625

These results indicate the potential of these compounds in cancer therapy.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent investigation focused on synthesizing various oxazole derivatives and evaluating their antibacterial efficacy. The study found that specific modifications on the oxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Case Study on Enzyme Inhibition : Another study highlighted the role of structural variations in enhancing urease inhibition. The synthesized derivatives displayed IC50 values significantly lower than those of standard inhibitors, suggesting their potential as therapeutic agents in treating conditions like kidney stones.

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